N'~1~,N'~8~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}octanedihydrazide
Overview
Description
N’~1~,N’~8~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}octanedihydrazide is a complex organic compound with the molecular formula C28H40N6O2 It is known for its unique structure, which includes two dimethylamino groups and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~8~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}octanedihydrazide typically involves the condensation reaction between octanedihydrazide and 4-(dimethylamino)benzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~8~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}octanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced hydrazide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’~1~,N’~8~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}octanedihydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N’~1~,N’~8~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}octanedihydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The dimethylamino groups play a crucial role in the compound’s binding affinity and specificity. Additionally, the hydrazide linkage allows for the formation of stable complexes with metal ions, which can further modulate its activity.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~10~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}decanedihydrazide
- N’~1~,N’~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide
- 1,8-Bis(dimethylamino)naphthalene
Uniqueness
N’~1~,N’~8~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}octanedihydrazide is unique due to its specific chain length and the presence of two dimethylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different environments.
This detailed article provides a comprehensive overview of N’~1~,N’~8~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}octanedihydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N,N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]octanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O2/c1-31(2)23-15-11-21(12-16-23)19-27-29-25(33)9-7-5-6-8-10-26(34)30-28-20-22-13-17-24(18-14-22)32(3)4/h11-20H,5-10H2,1-4H3,(H,29,33)(H,30,34)/b27-19+,28-20+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPVQVHDHBYOKK-MKYUKRCKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCCCCCC(=O)NN=CC2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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